molecular formula C8H10O3 B141022 3,5-Dimethoxyphenol CAS No. 500-99-2

3,5-Dimethoxyphenol

Cat. No.: B141022
CAS No.: 500-99-2
M. Wt: 154.16 g/mol
InChI Key: XQDNFAMOIPNVES-UHFFFAOYSA-N
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Description

3,5-Dimethoxyphenol is a member of methoxybenzenes and a member of phenols.
This compound is a natural product found in Streptomyces antioxidans and Taxus baccata with data available.

Scientific Research Applications

Enzymatic Modification for Antioxidant Synthesis

3,5-Dimethoxyphenol has been studied for its potential as an antioxidant compound. It's modified using enzymatic oxidation to produce compounds with higher antioxidant capacity, like symmetrical CC linked tetramethoxy biphenyl diol, demonstrating significant potential for bioactive applications (Adelakun et al., 2012).

Synthesis of Dimethoxycoumarin

The compound is used in the synthesis of limettin (5,7-dimethoxycoumarin), a process that involves methylation and Pechmann reaction. The study of methylation and cyclization in this synthesis has achieved significant yields, indicating its utility in chemical production (Y. Zhi-wen, 2013).

Thermolysis Research

Research on thermolysis of dimethoxyphenols, including this compound, reveals insights into their reactivity and potential applications in understanding the behavior of lignins under various temperatures (Masuku, 1991).

Synthesis of Phloroglucinol Monoaryl Ethers

This compound is instrumental in the synthesis of phloroglucinol monoaryl ethers, with potential applications in medicinal chemistry (Sherwood, Pond, & Trudell, 2012).

In Solid-Phase Synthesis

The compound is a key intermediate in the preparation of acid-labile linkers and resins for solid-phase synthesis, demonstrating its critical role in facilitating the synthesis of peptides and non-peptides (Jin et al., 2001).

Catalysis and Product Characterization in Organic Solutions

This compound serves as a substrate in various catalytic processes, showing its versatility in chemical reactions and potential for product development (Wan, Du, & Miyakoshi, 2008).

Understanding Antioxidant Mechanisms

The compound's role in understanding the antioxidant mechanisms of various phenolic compounds is significant, as evidenced by gas-phase acidity studies (Madeira et al., 2011).

Applications in Pharmacology

It has implications in pharmacology, for instance, in the synthesis of molecules for the removal of cyanide from human blood serum and cytochrome c oxidase (Kaur, Singh, Mithu, & Singh, 2014).

Environmental Studies

This compound is used in environmental studies, such as probing the photochemical reactivity of freshwaters (Canonica & Freiburghaus, 2001).

Safety and Hazards

3,5-Dimethoxyphenol is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

3,5-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-10-7-3-6(9)4-8(5-7)11-2/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDNFAMOIPNVES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7075426
Record name Phenol, 3,5-dimethoxy-
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Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

500-99-2
Record name 3,5-Dimethoxyphenol
Source CAS Common Chemistry
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Record name Phloroglucinol dimethyl ether
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Record name 3,5-Dimethoxyphenol
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Record name Phenol, 3,5-dimethoxy-
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Record name 3,5-dimethoxyphenol
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Record name 3,5-DIMETHOXYPHENOL
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Record name 3,5-Dimethoxyphenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3,5-dimethoxyphenol?

A1: this compound has the molecular formula C8H10O3 and a molecular weight of 154.16 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound can be characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy [, , , , ], infrared (IR) spectroscopy [, ], gas chromatography-mass spectrometry (GC-MS) [, , ], and liquid chromatography-mass spectrometry (LC-MS) [, , ]. These techniques provide information about the compound's structure, purity, and presence in complex mixtures.

Q3: How can the structure of this compound be confirmed?

A3: The structure of this compound can be definitively confirmed using X-ray crystallography. This technique provides a three-dimensional representation of the molecule, allowing for precise determination of bond lengths, angles, and spatial arrangement of atoms. []

Q4: How can this compound be synthesized?

A4: this compound can be synthesized through the methylation of phloroglucinol with methanol. [] This reaction typically uses a strong acid catalyst, such as dry HCl.

Q5: What is a notable reaction this compound undergoes and what is its significance?

A5: this compound readily undergoes the Pechmann condensation with ethyl propiolate to yield 5,7-dimethoxycoumarin (limettin). [] This reaction is important for synthesizing coumarin derivatives, which have various biological activities and applications in materials science.

Q6: Can this compound be used in multicomponent reactions?

A6: Yes, this compound has been successfully employed in multicomponent reactions. For instance, it reacts with aldehyde derivatives and dihydroresorcinol in the presence of niobium pentachloride to yield phloroglucinol derivatives, particularly those resembling the core structure of rhodomyrtosone I. [] This highlights the versatility of this compound as a building block for complex molecules.

Q7: Can this compound participate in Friedel-Crafts reactions?

A7: Yes, this compound can act as a nucleophile in Friedel-Crafts reactions. It reacts with nitroallylic acetates in the presence of cesium carbonate to produce benzofurans. This reaction proceeds through a Friedel-Crafts SN2' mechanism, followed by intramolecular oxa-Michael cyclization and aromatization. []

Q8: Can this compound undergo formylation?

A8: Yes, this compound can be formylated using phenyl formate in the presence of boron trichloride (BCl3). [] This reaction provides a regioselective route to synthesize 3,5-dimethoxysalicylaldehyde, a valuable intermediate for various organic transformations.

Q9: What are some practical applications of this compound?

A9: this compound is a versatile building block for synthesizing various compounds, including:

  • Flavonoids: It is a key intermediate in the synthesis of several flavonoids, including luteolin [] and naringenin [], which have potential applications in the pharmaceutical and nutraceutical industries.
  • Coumarins: It is used to synthesize coumarin derivatives, such as 5,7-dimethylcyclopentenon[2,3-c]coumarin, a potential template for creating molecularly imprinted polymers with affinity towards aflatoxins. []
  • Benzofurans: It reacts with nitroallylic acetates to yield diverse benzofuran derivatives, which are important structural motifs in many biologically active natural products and pharmaceuticals. []
  • Hyperbranched polymers: It serves as a starting material for synthesizing hyperbranched aromatic polyimides, which have potential applications in materials science due to their unique properties. []

Q10: Why is this compound relevant in toxicology?

A10: this compound is a significant metabolite of taxine alkaloids, which are found in the yew plant (Taxus baccata). [, , , , , ] Ingestion of yew plant material can be fatal due to the cardiotoxic effects of taxine alkaloids.

Q11: How is this compound detected in biological samples?

A11: this compound can be detected and quantified in biological samples like blood and urine using sophisticated analytical techniques such as GC-MS [, , ] and LC-MS/MS. [, , , , ] These methods are highly sensitive and specific, allowing for the identification and quantification of this compound even at trace levels.

Q12: Why is the detection of this compound important in cases of suspected yew poisoning?

A12: The presence of this compound in biological samples, such as blood and urine, serves as a key indicator of yew poisoning. [, , , , , ] This is because it is a specific metabolite of taxine alkaloids, the toxic compounds found in yew plants. Therefore, detecting this compound can be crucial in confirming yew ingestion, especially in cases where plant material is not found or is difficult to identify.

Q13: Has computational chemistry been applied to study this compound?

A13: Yes, density functional theory (DFT) calculations have been employed to study various aspects of this compound, including:

  • Thermochemical properties: DFT calculations have been used to determine the gas-phase enthalpies of formation for this compound, its radical, and its anion. These calculations provide insights into the compound's stability and reactivity. []
  • Tautomeric stability: DFT calculations have been utilized to investigate the relative stability of the enol and keto forms of a Schiff base ligand derived from this compound. [, ] These calculations help understand the tautomeric equilibrium and its influence on the ligand's properties.
  • Reaction mechanisms: DFT calculations have been applied to explore the reaction mechanism of the multicomponent reaction involving this compound, aldehyde derivatives, and dihydroresorcinol in the presence of niobium pentachloride. [] These studies provide valuable information about the reactive intermediates and transition states involved in the reaction pathway.

Q14: What is the significance of using DFT calculations in studying this compound?

A14: DFT calculations offer valuable insights into the electronic structure, bonding, and reactivity of this compound. [, , , ] These calculations can predict various molecular properties, such as enthalpies of formation, ionization potentials, and vibrational frequencies, which can be compared to experimental data to validate the accuracy of the computational methods.

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